N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-5-6-14(2)18(10-13)24(21,22)20-12-15-7-8-16(19-11-15)17-4-3-9-23-17/h3-11,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWACSNCREUWZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyridine moiety, and a benzenesulfonamide group. Its molecular structure can be represented as follows:
This structure contributes to its unique interaction with biological targets.
The biological activity of this compound primarily involves enzyme inhibition and receptor modulation. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are critical in various physiological processes including pH regulation and ion transport. Additionally, the furan and pyridine rings may interact with specific receptors or enzymes, potentially leading to anti-inflammatory or anticancer effects.
1. Antitumor Activity
Recent studies indicate that compounds containing furan and pyridine moieties exhibit significant antitumor properties. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FPP-3 | MCF-7 | 10 | Inhibition of CYP1A1/1B1 |
| FPP-3 | HeLa | 15 | Induction of apoptosis |
2. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential use in treating inflammatory diseases.
Case Study: FPP-3
In a study examining the anti-inflammatory properties of FPP-3 (a related compound), it was found that it significantly reduced the expression of inflammatory markers in vitro and in vivo models. The mechanism involved the inhibition of NF-kB signaling pathways.
3. Antioxidant Activity
The compound may also exhibit antioxidant properties by modulating the Nrf2 pathway, which regulates the expression of antioxidant enzymes. This activity is crucial for protecting cells from oxidative stress.
Research Findings
Research has shown that this compound can act as a dual inhibitor of carbonic anhydrases and dihydrofolate reductase, which are important targets in cancer therapy. This dual inhibition could enhance its efficacy as an anticancer agent.
Table 2: Dual Inhibition Studies
Q & A
Q. What synthetic routes are available for the preparation of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide?
A common approach involves coupling a pyridyl-furan precursor with a sulfonamide moiety. For example:
- React 6-(furan-2-yl)pyridin-3-ylmethanol with 2,5-dimethylbenzenesulfonyl chloride in pyridine, using 4-dimethylaminopyridine (DMAP) as a catalyst .
- Purify intermediates via column chromatography (e.g., silica gel, eluting with petroleum ether/ethyl acetate) and confirm structures using and .
- Building blocks like 2-(2-{[5,6-bis(furan-2-yl)pyridin-3-yl]sulfanyl}acetamido) derivatives (e.g., ) may serve as modular precursors for structural analogs .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, sulfonamide -SO-NH- protons near δ 7.5–8.0 ppm) .
- ESIMS : Confirm molecular weight via [M+H] or [M-H] ions; discrepancies >2 ppm suggest impurities or adducts .
- HPLC/SFC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
Contradictions often arise from:
- Isomeric impurities : Separate enantiomers or diastereomers via chiral SFC (e.g., reports isomers with distinct signals) .
- Residual solvents : Use deuterated solvents for NMR and ensure complete drying under vacuum.
- Dynamic proton exchange : Record NMR at varied temperatures (e.g., 25°C vs. 40°C) to stabilize signals .
Q. What strategies optimize purity (>99%) during large-scale synthesis?
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove hydrophobic impurities.
- HPLC purification : Employ semi-preparative C18 columns with trifluoroacetic acid (0.1%) in mobile phases .
- In-process monitoring : Track reaction progress via TLC or LC-MS to halt reactions at optimal conversion (e.g., uses pyridine as a solvent for sulfonylation) .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
Modify:
- Furan substituents : Replace furan-2-yl with thiophene or pyrrole (see for furan-pyridine hybrids) .
- Sulfonamide groups : Introduce electron-withdrawing groups (e.g., -CF) at the 2,5-dimethylbenzene ring (analogous to derivatives) .
- Pyridine linker : Vary methylene bridge length or substitute with ethylene .
Q. What in vitro assays are suitable for evaluating its antimicrobial or antitumor potential?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with lapatinib-like quinazoline derivatives () as positive controls .
Data Analysis and Methodological Challenges
Q. How should ESIMS data be interpreted to confirm molecular identity?
- Compare observed [M+H] with theoretical m/z (e.g., CHNOS: calc. 380.12, obs. 380.10 ± 0.02) .
- Use high-resolution ESI-TOF for isotopic pattern matching (e.g., peak at m/z +2).
Q. How can computational methods predict binding modes with biological targets?
- Perform molecular docking against crystallized targets (e.g., dihydrofolate reductase for antimicrobial activity) using AutoDock Vina.
- Validate with MD simulations (50 ns trajectories) to assess binding stability (e.g., references quinazoline-protein interactions) .
Q. How to address discrepancies in biological activity across studies?
- Purity : Re-test batches with HPLC-confirmed purity >98% (e.g., shows activity correlates with purity) .
- Assay conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
Tables for Key Data
| Parameter | Method | Typical Results | Reference |
|---|---|---|---|
| Purity | HPLC (C18) | 99.46–100% (area normalization) | |
| Molecular Weight | ESI-TOF | 380.12 (calc.), 380.10 (obs.) | |
| 400 MHz (DMSO-d6) | δ 8.2 (pyridine-H), δ 6.7 (furan-H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
